molecular formula C14H14N4O2 B105289 8-Benzyltheophylline CAS No. 2879-15-4

8-Benzyltheophylline

Cat. No.: B105289
CAS No.: 2879-15-4
M. Wt: 270.29 g/mol
InChI Key: SWKGFZTXWQMFLK-UHFFFAOYSA-N
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Description

8-Benzyltheophylline is a chemical compound with the molecular formula C₁₄H₁₄N₄O₂. It is a derivative of theophylline, a well-known xanthine alkaloid. The compound is characterized by the presence of a benzyl group attached to the eighth position of the theophylline molecule. This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

8-Benzyltheophylline (8-BT) is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as in signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

The mode of action of 8-BT involves its interaction with adenosine receptors. By acting as an antagonist, it binds to these receptors and blocks their action, thereby inhibiting the physiological responses to adenosine . This interaction and the resulting changes can influence various biochemical and physiological processes.

Biochemical Pathways

While the precise biochemical pathways affected by 8-BT are not fully elucidated, its role as an adenosine receptor antagonist suggests that it may impact pathways involving adenosine. Adenosine plays a key role in energy metabolism and is involved in signal transduction through cAMP. By blocking adenosine receptors, 8-BT could potentially affect these pathways and their downstream effects .

Pharmacokinetics

It’s structurally similar to theophylline, which is well absorbed when taken orally . Theophylline has a high oral bioavailability, with peak concentrations occurring from 0.5 to 2.0 hours after administration

Result of Action

The molecular and cellular effects of 8-BT’s action are likely related to its role as an adenosine receptor antagonist. By blocking these receptors, it can inhibit the physiological effects of adenosine. Preliminary pharmacologic tests showed promise of 8-BT being a potent hypotensive agent , suggesting it may have potential applications in the treatment of hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Benzyltheophylline can be synthesized through several methods. One common approach involves the reaction of theophylline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like isopropanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the reaction can be carried out in larger reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Benzyltheophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylated xanthine derivatives, while substitution reactions can produce a variety of functionalized theophylline compounds .

Scientific Research Applications

8-Benzyltheophylline has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studies involving xanthine derivatives.

    Biology: The compound is used to investigate the biological activities of xanthine derivatives, including their effects on enzyme activity and cellular processes.

    Medicine: this compound is studied for its potential therapeutic effects, particularly as an adenosine receptor antagonist. It may have applications in treating conditions like asthma and chronic obstructive pulmonary disease.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct pharmacological properties. Its ability to act as an adenosine receptor antagonist makes it particularly valuable in medical research and potential therapeutic applications .

Properties

IUPAC Name

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKGFZTXWQMFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182970
Record name Theophylline, 8-benzyl-
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URL https://comptox.epa.gov/dashboard/DTXSID40182970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-15-4
Record name 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-15-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline, 8-benzyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2879-15-4
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Record name Theophylline, 8-benzyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What sparked the initial interest in 8-benzyltheophylline as a potential therapeutic agent?

A: The structural similarity between this compound and Priscoline (2-benzyl-2-imidazoline), a known synthetic adrenergic-blocking agent, prompted researchers to investigate its potential as a hypotensive agent. [] Preliminary pharmacological studies showed promise, indicating that this compound could potentially lower blood pressure. [] This led to further exploration of the compound's structure-activity relationship in pursuit of more potent, soluble, and readily absorbed derivatives. []

Q2: Does the presence of an ethyleneimmonium ion intermediate affect the reactivity of this compound?

A: While this compound itself does not form an ethyleneimmonium ion, research shows that 2-diethylaminoethylchloride, a compound with a similar structure, readily forms this ion in N,N-dimethylformamide. [] The ethyleneimmonium ion exhibits rapid reactivity with nucleophiles, including this compound. [] This information suggests that the presence of structural features promoting ethyleneimmonium ion formation could influence the reactivity and potentially the pharmacological activity of related compounds.

Q3: What modifications to the this compound structure were explored, and what was the rationale behind these modifications?

A: Researchers synthesized a series of 8-substituted-theophylline derivatives to investigate the impact of structural changes on hypotensive activity, solubility, and oral absorption. [] The modifications primarily focused on the 8-position substituent, exploring various aralkyl groups. [] The goal was to identify structural features that could enhance the desired pharmacological properties and potentially lead to the development of more effective vasodepressor agents.

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